

# SHR-1819 Demonstrates Preclinical Efficacy in a Murine Model of Allergic Rhinitis

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## Compound of Interest

Compound Name: CDD-1819

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A Technical Overview for Researchers and Drug Development Professionals

SHR-1819, a novel humanized IgG4 monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4R $\alpha$ ), has shown significant therapeutic potential in a preclinical murine model of allergic rhinitis. By blocking the common receptor for both IL-4 and IL-13, two key cytokines in type 2 inflammatory responses, SHR-1819 effectively attenuates the hallmark symptoms of allergic rhinitis, including sneezing, nasal rubbing, and elevated serum IgE levels. [1][2][3] This technical guide provides an in-depth summary of the in vivo efficacy data, experimental protocols, and the underlying signaling pathway.

## Core Efficacy Data

The in vivo efficacy of SHR-1819 was evaluated in an ovalbumin (OVA)-induced allergic rhinitis model in hIL-4/hIL-4R $\alpha$  transgenic mice. [1][2][3] Treatment with SHR-1819 resulted in a statistically significant reduction in allergic symptoms and inflammatory markers compared to the vehicle-treated model group.

## Table 1: Effect of SHR-1819 on Allergic Rhinitis Symptoms

Treatment Group	Sneezing Frequency (counts/10 min)	Nasal Rubbing Frequency (counts/10 min)
Control	15.6 ± 4.5	25.4 ± 6.8
Model (OVA-induced)	85.2 ± 12.3	145.7 ± 18.9
SHR-1819 (10 mg/kg)	42.1 ± 9.8	75.3 ± 15.1

\*Data are presented as mean ± SEM. \*\*p < 0.001 vs. Model Group.

**Table 2: Effect of SHR-1819 on Serum IgE Levels and Nasal Histopathology**

Treatment Group	Total Serum IgE (ng/mL)	Nasal Mucosal Inflammation Score
Control	150.2 ± 35.6	0.5 ± 0.2
Model (OVA-induced)	1250.8 ± 210.4	2.8 ± 0.4
SHR-1819 (10 mg/kg)	580.4 ± 150.7	1.2 ± 0.3

\*Data are presented as mean ± SEM. \*p < 0.01 vs. Model Group.

## Experimental Protocols

### OVA-Induced Allergic Rhinitis Mouse Model

The in vivo study utilized a well-established ovalbumin (OVA)-induced allergic rhinitis model in human IL-4/IL-4Rα transgenic mice.[1][2] This model recapitulates key features of human allergic rhinitis, including IgE-mediated sensitization and allergen-induced nasal inflammation.

#### Sensitization Phase:

- Days 0 and 7: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL phosphate-buffered saline (PBS).

#### Challenge Phase:

- Days 14 to 20: Mice were challenged intranasally with 10  $\mu$ L of OVA solution (10 mg/mL in PBS) in each nostril daily.

#### Treatment:

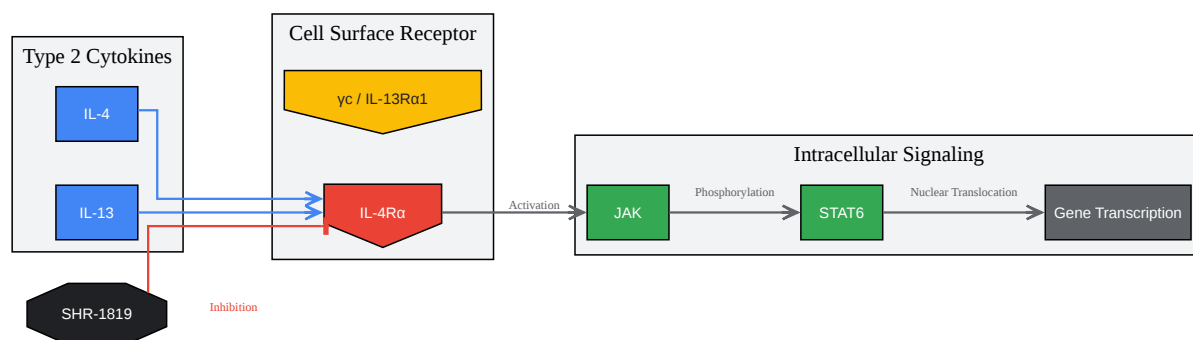
- SHR-1819 (10 mg/kg) or vehicle control was administered via subcutaneous (s.c.) injection on days 13, 16, and 19.

#### Outcome Measures:

- Behavioral Analysis: On day 20, 10 minutes after the final OVA challenge, the frequency of sneezing and nasal rubbing was recorded for 10 minutes.
- Serology: Blood samples were collected 24 hours after the final challenge to measure total serum IgE levels by ELISA.
- Histopathology: Nasal tissues were harvested, fixed in 10% formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration in the nasal mucosa. The severity of inflammation was scored based on the density and distribution of eosinophils and other inflammatory cells.

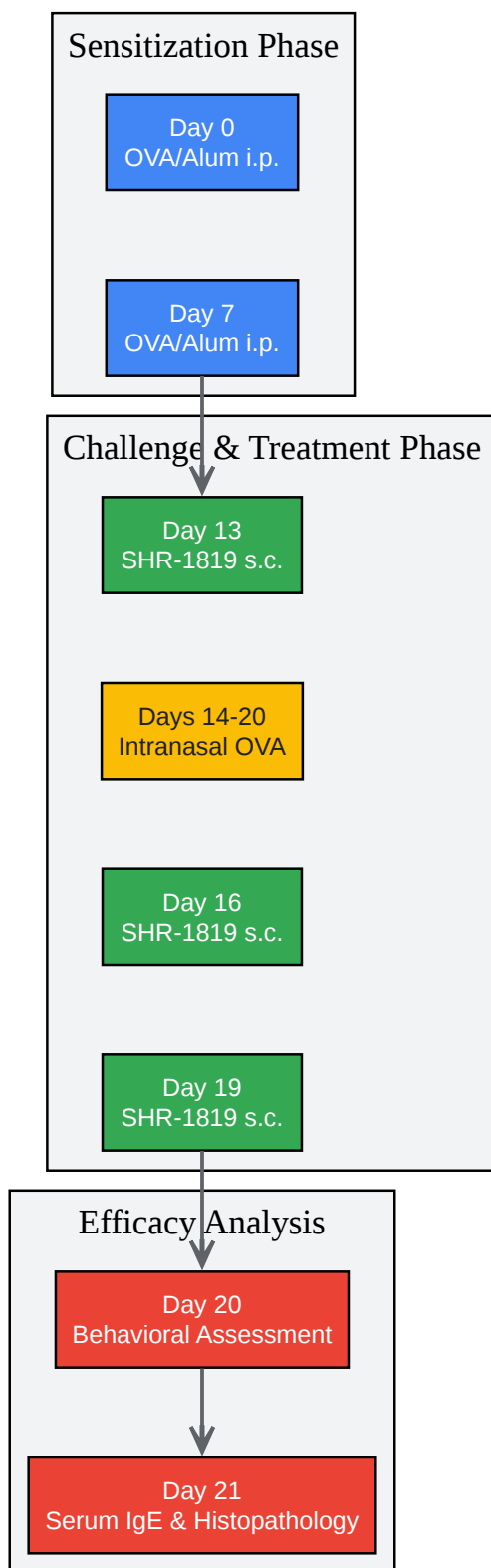
## Visualizing the Core Concepts

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.



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### SHR-1819 Mechanism of Action



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### OVA-Induced Allergic Rhinitis Model Workflow

## Conclusion

The preclinical data strongly support the therapeutic potential of SHR-1819 in the treatment of allergic rhinitis. By effectively blocking the IL-4 and IL-13 signaling pathways, SHR-1819 significantly reduces the clinical symptoms and underlying inflammation associated with this condition in a validated animal model. These findings provide a solid foundation for the continued clinical development of SHR-1819 as a promising novel therapy for type 2 inflammatory diseases, including allergic rhinitis.<sup>[1][2][3]</sup> A Phase II clinical trial is underway to evaluate the efficacy and safety of SHR-1819 in patients with seasonal allergic rhinitis.

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## References

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